molecular formula C8H16ClNO2 B1384096 4-Amino-3-cyclobutylbutanoic acid hydrochloride CAS No. 271579-92-1

4-Amino-3-cyclobutylbutanoic acid hydrochloride

Cat. No.: B1384096
CAS No.: 271579-92-1
M. Wt: 193.67 g/mol
InChI Key: RECAPSFLGPXLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-cyclobutylbutanoic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO₂. It is known for its unique structure, which includes a cyclobutyl ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-cyclobutylbutanoic acid hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction, often using a suitable cyclizing agent under controlled temperature and pressure conditions.

    Formation of the Butanoic Acid Moiety: The butanoic acid group is introduced via a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.

    Purification: The compound is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cyclobutylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxides: Resulting from oxidation reactions.

    Reduced Derivatives: Formed through reduction processes.

    Substituted Compounds: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-3-cyclobutylbutanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclobutylbutanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including those related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-cyclobutylbutanoic acid: The free base form without the hydrochloride salt.

    3-Cyclobutylbutanoic acid: Lacks the amino group.

    4-Amino-3-cyclobutylpropanoic acid: Has a shorter carbon chain.

Uniqueness

4-Amino-3-cyclobutylbutanoic acid hydrochloride is unique due to its specific combination of a cyclobutyl ring, an amino group, and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

IUPAC Name

4-amino-3-cyclobutylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-5-7(4-8(10)11)6-2-1-3-6;/h6-7H,1-5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECAPSFLGPXLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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